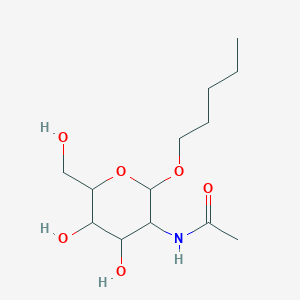

Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-pentoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO6/c1-3-4-5-6-19-13-10(14-8(2)16)12(18)11(17)9(7-15)20-13/h9-13,15,17-18H,3-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKGSVWAUXDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392636 | |

| Record name | Pentyl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94483-64-4 | |

| Record name | Pentyl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as N-acetylmuramic acid, is a compound with significant biological activity, particularly in the context of antibacterial properties and cellular metabolism. Its molecular formula is , and it has a molecular weight of 291.34 g/mol. This compound is primarily studied for its interactions with glycosidases and glycosyltransferases, which are crucial for various biochemical pathways in cells.

Target Interactions

Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside primarily targets pathogenic enzymes, particularly those involved in glycoprotein processing within cells. The compound acts as a substrate analog, mimicking natural substrates and allowing researchers to study enzyme binding sites and catalytic mechanisms.

Biochemical Pathways

The compound influences several biochemical pathways related to carbohydrate metabolism and protein glycosylation. It has been shown to modulate the activity of glycosyltransferases, impacting the glycosylation patterns of proteins and lipids, which in turn affects cell function and signaling .

Biological Activity

Antibacterial Properties

Research indicates that Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits notable antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable compound in the development of new antimicrobial agents .

Case Study: Inhibition of Glycosaminoglycan Synthesis

A study evaluated various analogs of 2-acetamido-2-deoxy-D-glucose (GlcNAc) on cellular glycosaminoglycan (GAG) synthesis. The results showed that certain analogs significantly reduced the incorporation of labeled glucosamine into GAGs, indicating a potential mechanism for inhibiting bacterial growth through interference with essential metabolic pathways .

Table 1: Summary of Biological Activities

Scientific Applications

Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is widely used in scientific research across multiple disciplines:

Scientific Research Applications

Biochemical Research

Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is primarily utilized in biochemical research as a substrate for glycosylation reactions. Its structure allows it to participate in enzymatic reactions involving glycosyltransferases, which are crucial for studying carbohydrate metabolism and the synthesis of glycoproteins.

Case Study :

In a study focusing on glycosylation pathways, researchers used Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside to investigate the role of specific glycosyltransferases in the modification of proteins. The findings demonstrated that this compound could significantly enhance the yield of glycosylated products, thereby facilitating further research into protein functionality and stability.

Pharmaceutical Development

The compound has shown potential as an excipient in drug formulation. Its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for enhancing drug delivery systems.

Data Table: Pharmaceutical Applications

| Application Area | Description | Benefits |

|---|---|---|

| Drug Formulation | Used as an excipient in solid and liquid dosage forms | Improves solubility and bioavailability |

| Targeted Drug Delivery | Potential use in conjugates for targeted therapies | Enhances therapeutic efficacy |

Material Science

In material science, Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is explored for its role in creating biocompatible materials. Its structural properties allow it to be integrated into polymers for biomedical applications, including tissue engineering and regenerative medicine.

Case Study :

Research conducted on biodegradable polymers incorporated with Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside indicated improved mechanical properties and biocompatibility. These findings suggest its potential use in developing scaffolds for tissue engineering applications.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of AADG and Analogous Compounds

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., amyl, octyl) increase lipophilicity, enhancing utility in membrane-associated studies, while shorter chains (e.g., butyl) improve solubility in polar solvents .

- Aromatic Substituents : Phenyl and chlorophenyl groups (PPAG, 4-chlorophenyl derivative) introduce steric bulk and stability, favoring interactions with hydrophobic enzyme pockets .

- Functional Groups : Methoxycarbonyl (MCP-AG) and acetylated derivatives (octyl tri-O-acetyl) modify polarity and reactivity, enabling tailored applications in drug discovery or glycosidase assays .

Table 2: Functional Comparison

Notable Findings:

- AADG’s broad solubility makes it versatile but costly, whereas butyl analogs offer cost-effective alternatives for basic glycosylation studies .

- PPAG and MCP-AG demonstrate promise in therapeutic contexts but require optimization for scalability .

- The 4-chlorophenyl derivative’s antibacterial activity highlights the impact of electron-withdrawing substituents on bioactivity .

Preparation Methods

Acid-Catalyzed Glycosidation Using Lewis Acids and Allyl Glycosides as Intermediates

More advanced synthetic routes utilize protected glucosamine derivatives and allyl glycosides as key intermediates to achieve regio- and stereoselective glycosylation.

-

- Starting from protected glucosamine derivatives such as 1,3,4-tri-O-acetyl-2-amino-2,6-dideoxy-β-D-glucopyranose.

- The glycosyl donor is reacted with allyl alcohol in the presence of Lewis acids like boron trifluoride etherate (BF3·OEt2) at low temperatures (0 °C to room temperature).

- Molecular sieves (4 Å) are used to maintain anhydrous conditions essential for glycosidation.

- Reactions are typically performed under inert atmosphere (argon) to prevent moisture interference.

-

- High selectivity for β-glycoside formation.

- Yields range from 88% to 94% for allyl glycosides, which can be further transformed into amyl glycosides by substitution or deprotection steps.

- Purification is achieved by flash chromatography.

-

- The process involves multiple steps including protection, glycosidation, and deprotection to achieve the final amyl glycoside.

- This method allows for scalability and structural diversity, enabling the synthesis of rare deoxyamino sugar building blocks relevant for complex oligosaccharides synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Mechanistic Insights

Base-Catalyzed Glycosidation: The sodium methylate catalyzes the formation of the glycosidic bond by deprotonating the alcohol, increasing its nucleophilicity to attack the anomeric center of the sugar. The reaction proceeds with retention of β-stereochemistry due to neighboring group participation from the 2-acetamido group.

Lewis Acid Catalysis: BF3·OEt2 coordinates to the anomeric oxygen, activating the sugar for nucleophilic attack by the alcohol. The presence of acetyl protecting groups stabilizes intermediates and directs stereoselectivity. Molecular sieves prevent hydrolysis and reverse reaction by removing water.

Heterogeneous Acid Catalysis: The perfluorosulfonic acid resin provides strong acid sites immobilized on a polymer matrix, facilitating glycosidation without introducing corrosive mineral acids. The reaction equilibrium is shifted by continuous removal of water, and the solid catalyst simplifies separation and reuse.

Q & A

Q. What are the standard protocols for synthesizing Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how is its purity validated?

Methodological Answer: The synthesis typically involves glycosylation reactions using protected monosaccharide precursors. For example, benzyl or phenyl groups are employed as temporary protecting groups for hydroxyl moieties to direct regioselectivity. A key step is the use of 4-(dimethylamino)pyridine (DMAP) -catalyzed acetylation to introduce the acetamido group at the C2 position . After deprotection (e.g., using NaOMe in methanol under argon), purification via ion-exchange resins (e.g., Amberlyst-15) and lyophilization ensures high purity (>98%) . Purity is validated using HPLC, while structural confirmation relies on HRMS (e.g., ESI-TOF) and NMR to resolve stereochemical assignments .

Q. How is this compound characterized in glycosylation reaction studies?

Methodological Answer: Characterization focuses on monitoring enzymatic or chemical glycosylation efficiency. For enzymatic assays, the compound is incubated with glycosyltransferases (e.g., β-1,4-galactosyltransferase) in buffered solutions containing Mn²⁺ or other cofactors. Reaction progress is tracked via TLC or LC-MS to detect newly formed glycosidic bonds . Competitive inhibition assays using modified derivatives (e.g., 6'-deoxy or fluorinated analogs) help elucidate substrate specificity .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound in oligosaccharide synthesis?

Methodological Answer: Optimization involves:

- Protecting group strategy : Selective benzylation or benzylidene acetal formation at C4/C6 positions enhances reactivity at the C3 hydroxyl for subsequent glycosylation .

- Enzymatic vs. chemical methods : Enzymatic glycosylation (e.g., using galactosyltransferases) offers stereoselectivity but may require cofactor optimization. Chemical methods (e.g., trichloroacetimidate activation) enable harsh condition tolerance but risk side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like molecular sieves minimize hydrolysis .

Q. What strategies resolve stereochemical inconsistencies in glycosyltransferase assays involving this compound?

Methodological Answer: Stereochemical discrepancies often arise from enzyme promiscuity or competing non-enzymatic reactions. To address this:

- Isotopic labeling : Use ¹³C-labeled UDP-galactose to trace stereospecific transfer via NMR .

- Crystallography : Co-crystallize the compound with glycosyltransferases to visualize active-site interactions .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

Q. How can contradictions in enzymatic activity data be addressed when using modified derivatives (e.g., 6-deoxy or fluorinated analogs)?

Methodological Answer: Data contradictions may stem from:

- Enzyme batch variability : Standardize enzyme sources (e.g., recombinant vs. native) and pre-treat with protease inhibitors .

- Substrate conformation analysis : Use molecular dynamics simulations to assess how modifications (e.g., 6-deoxy groups) alter the compound’s chair conformation, impacting enzyme binding .

- Control experiments : Include wild-type substrates in parallel assays to normalize activity measurements .

Q. What advanced techniques are used to study its role in carbohydrate-mediated cell adhesion or immune recognition?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with lectins or immune receptors .

- Glycan microarray screening : Print derivatives on arrays to screen for interactions with antibodies or pathogens .

- In vivo imaging : Conjugate with fluorescent probes (e.g., Cy5) for tracking uptake in cell lines or zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.